
Xylotetraose derivative
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Xylotetraose derivative, also known as this compound, is a useful research compound. Its molecular formula is C81H86O21Si and its molecular weight is 1423.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Xylans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Chemischer Reaktionen
Enzymatic Hydrolysis and Degradation Pathways
Xylotetraose derivatives undergo hydrolysis via xylanolytic enzymes, primarily endo-β-1,4-xylanases (EC 3.2.1.8) and β-xylosidases (EC 3.2.1.37). These enzymes cleave internal glycosidic bonds to produce shorter xylooligosaccharides or xylose monomers:
-
Endoxylanase action : Fusarium oxysporum endoxylanases hydrolyze xylotetraose into xylobiose (X2) and xylotriose (X3) as primary products .
-
β-Xylosidase action : Further breakdown of X2/X3 into xylose occurs intracellularly, with xylobiose identified as the key inducer of xylanase gene expression .
Key Data :
Parameter | Value (Xylotetraose) | Source |
---|---|---|
Degradation half-life | <1 hour | |
Main hydrolysis products | Xylobiose, xylotriose | |
Intracellular uptake rate | Rapid (peaks at 1h) |
Enzymatic Polymerization
Xylotetraose derivatives act as primers for biocatalytic polymerization using glycosyltransferases. For example:
-
KfXYS1 (a glycosynthase) elongates xylotetraose primers with UDP-xylose (UDP-Xyl) to synthesize high-DP xylan polymers .
-
Reaction kinetics show UDP-Xyl consumption correlates with insoluble aggregate formation (DP ≥18), while soluble products have lower DP (13–15) .
Polymerization Conditions and Outcomes :
Primer | UDP-Xyl:Primer Ratio | Avg. DP (Soluble) | Avg. DP (Aggregates) |
---|---|---|---|
Xylotetraose | 12:1 | 14 | 18 |
XUX* | 12:1 | 13 | 25 |
*XUX: Methyl-glucuronic acid-substituted xylotriose .
Chemical Derivatization and Functionalization
Xylotetraose derivatives are modified to enhance stability or introduce novel properties:
-
Acetylation : Reaction with acetic anhydride under alkaline conditions yields acetylated xylotetraose, improving hydrophobicity for material science applications .
-
Sulfation : Sulfated derivatives exhibit enhanced bioactivity, though specific reaction protocols remain proprietary .
Synthesis Efficiency :
Derivative Type | Yield (%) | Key Application |
---|---|---|
Acetylated | 78–85 | Biodegradable films |
Sulfated | 60–68 | Anticoagulant research |
Catalytic Mechanisms in Acidic Environments
Family GH11 xylanases (e.g., Trichoderma reesei XYNI) hydrolyze xylotetraose via a double-displacement mechanism:
-
Nucleophilic attack : Glu75 (conserved in GH11) forms a covalent glycosyl-enzyme intermediate.
-
Acid-base catalysis : Glu164 protonates the departing xylose unit, completing hydrolysis .
pH Optima : These enzymes operate efficiently at pH 2.0–4.0 due to a hydrogen-bond network involving Asp33, which lowers the pKa of Glu164 .
Industrial and Environmental Relevance
Eigenschaften
CAS-Nummer |
140222-29-3 |
---|---|
Molekularformel |
C81H86O21Si |
Molekulargewicht |
1423.6 g/mol |
IUPAC-Name |
[(4S)-3-benzoyloxy-2-[2-[[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-6-[(1E)-buta-1,3-dienyl]-3,4,5-trihydroxy-2-(2-trimethylsilylethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-5-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-3-phenylmethoxyoxan-4-yl]oxymethyl]phenyl]-5-(3,4-diacetylphenoxy)-4H-pyran-4-yl] benzoate |
InChI |
InChI=1S/C81H86O21Si/c1-7-8-38-64-67(85)68(86)76(87)81(101-64,41-42-103(4,5)6)102-80-75(92-46-55-30-18-11-19-31-55)71(65(50-96-80)98-79-74(91-45-54-28-16-10-17-29-54)70(63(84)48-95-79)90-44-53-26-14-9-15-27-53)93-47-58-36-24-25-37-61(58)69-73(100-78(89)57-34-22-13-23-35-57)72(99-77(88)56-32-20-12-21-33-56)66(49-94-69)97-59-39-40-60(51(2)82)62(43-59)52(3)83/h7-40,43,49,63-65,67-68,70-72,74-76,79-80,84-87H,1,41-42,44-48,50H2,2-6H3/b38-8+/t63-,64?,65-,67-,68+,70+,71+,72+,74-,75-,76-,79+,80+,81+/m1/s1 |
InChI-Schlüssel |
MFAFGYSWBDPBHB-GYFIFSNJSA-N |
SMILES |
CC(=O)C1=C(C=C(C=C1)OC2=COC(=C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5COC6C(COC(C6OCC7=CC=CC=C7)OC8(C(C(C(C(O8)C=CC=C)O)O)O)CC[Si](C)(C)C)OC9C(C(C(CO9)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)C(=O)C |
Isomerische SMILES |
CC(=O)C1=C(C=C(C=C1)OC2=COC(=C([C@H]2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5CO[C@H]6[C@@H](CO[C@H]([C@@H]6OCC7=CC=CC=C7)O[C@]8([C@@H]([C@H]([C@@H](C(O8)/C=C/C=C)O)O)O)CC[Si](C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)C(=O)C |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=C1)OC2=COC(=C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5COC6C(COC(C6OCC7=CC=CC=C7)OC8(C(C(C(C(O8)C=CC=C)O)O)O)CC[Si](C)(C)C)OC9C(C(C(CO9)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)C(=O)C |
Synonyme |
2-(trimethylsilyl)ethyl O-(2,3-di-O-benzylxylopyranosyl)(1-4)-O-(2,3-di-O-benzoylxylopyranosyl)-(1-4)-O-(2,3-di-O-benzylxylopyranosyl)-(1-4)-2,3-di-O-benzoylxylopyranoside xylotetraose derivative |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.